8-Br-NAD+ sodium

CAS No.:

Cat. No.: VC18656117

Molecular Formula: C21H25BrN7NaO14P2

Molecular Weight: 764.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25BrN7NaO14P2 |

|---|---|

| Molecular Weight | 764.3 g/mol |

| IUPAC Name | sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

| Standard InChI | InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |

| Standard InChI Key | OVUYJZJQRPYGFH-XKJOWHJHSA-M |

| Isomeric SMILES | C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |

| Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |

Introduction

Structural and Chemical Characteristics of 8-Bromo-NAD+ Sodium

Core Molecular Architecture

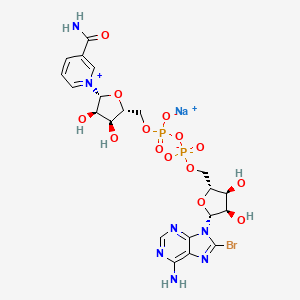

8-Bromo-NAD+ sodium retains the foundational structure of NAD+, which consists of two nucleotides linked by pyrophosphate bonds: one nicotinamide mononucleotide (NMN) and one adenosine monophosphate (AMP) . The critical modification occurs at the 8-position of the adenine base in the AMP moiety, where a bromine atom replaces a hydrogen atom (Fig. 1). This substitution introduces steric and electronic perturbations that may influence binding to NAD+-dependent enzymes like sirtuins, poly(ADP-ribose) polymerases (PARPs), and dehydrogenases .

Table 1: Comparative Properties of NAD+ and Hypothesized 8-Br-NAD+ Sodium

The sodium counterion in 8-Br-NAD+ sodium improves aqueous solubility, a feature critical for in vitro enzymatic assays . Bromination at the 8-position may also confer resistance to enzymatic degradation, as seen in other halogenated NAD analogs .

Synthesis and Stability Considerations

Stability Profile

NAD+ is prone to hydrolysis at high pH or elevated temperatures . The 8-bromo substitution likely stabilizes the glycosidic bond between adenine and ribose, as observed in carbaNAD derivatives . Comparative stability testing (akin to Figures 2–3 in US8809013B2 ) would be necessary to quantify degradation kinetics.

Biochemical Applications and Research Findings

Enzyme Inhibition Studies

8-Bromo-NAD+ sodium may act as a competitive inhibitor for NAD+-consuming enzymes. For example:

-

Sirtuins: Bromine’s bulk could hinder binding to the conserved NAD+ pocket, enabling selective inhibition of isoforms like SIRT1 or SIRT2 .

-

PARPs: Halogenated NAD analogs often exhibit enhanced affinity for PARP catalytic domains, making them tools for cancer research .

Crystallography and Structural Biology

The bromine atom’s high electron density makes 8-Br-NAD+ sodium a potential heavy-atom derivative for X-ray crystallography. Its use could resolve ambiguous electron density maps in NAD+-enzyme complexes .

Challenges and Future Directions

Synthetic Complexity

Scalable production of 8-Br-NAD+ sodium requires optimizing bromination conditions and enzymatic coupling steps. The patent US8809013B2 highlights similar hurdles in synthesizing carbaNAD and borano-NAD, emphasizing the need for orthogonal protecting groups.

Biological Activity Validation

While in silico modeling predicts altered enzyme interactions, empirical validation is critical. Assays measuring NAD+ depletion (e.g., via CD38 or SARM1) could quantify the compound’s resistance to hydrolysis compared to native NAD+.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume